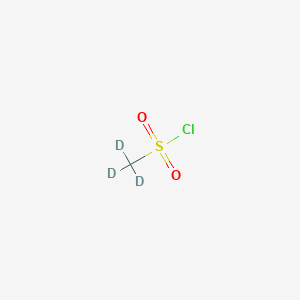

Methanesulfonyl Chloride-d3

Vue d'ensemble

Description

TD-1211, également connu sous le nom d'Axelopran, est un antagoniste des récepteurs opioïdes périphériquement restreint. Il est principalement utilisé pour le traitement de la constipation induite par les opioïdes. Ce composé se lie sélectivement aux récepteurs opioïdes dans le tractus gastro-intestinal, ce qui soulage la constipation sans affecter les effets analgésiques du système nerveux central .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du TD-1211 implique plusieurs étapes, y compris la formation de composés intermédiaires. L'une des étapes clés implique la réaction du bromure de cyclohexylméthyle avec l'éthanolamine pour former le 2-(cyclohexylméthylamino)éthanol. Cet intermédiaire est ensuite mis à réagir avec le di-tert-butyl-dicarbonate pour former l'ester tert-butylique de l'acide cyclohexylméthyl-(2-hydroxyéthyl)carbamique .

Méthodes de production industrielle : La production industrielle du TD-1211 implique des voies de synthèse optimisées pour assurer un rendement et une pureté élevés. Le processus comprend l'utilisation de la chromatographie liquide haute performance (HPLC) pour la purification et de la spectrométrie de masse pour la caractérisation .

Analyse Des Réactions Chimiques

Types de réactions : TD-1211 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des cétones ou des acides carboxyliques, tandis que les réactions de réduction peuvent produire des alcools .

4. Applications de la recherche scientifique

TD-1211 a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les interactions des récepteurs opioïdes.

Biologie : Étudié pour ses effets sur la motilité gastro-intestinale et la liaison des récepteurs opioïdes.

Médecine : Utilisé dans des essais cliniques pour le traitement de la constipation induite par les opioïdes.

Industrie : Employé dans le développement de nouveaux antagonistes des récepteurs opioïdes .

5. Mécanisme d'action

TD-1211 exerce ses effets en se liant sélectivement aux récepteurs opioïdes du tractus gastro-intestinal. Cette liaison empêche les opioïdes d'interagir avec ces récepteurs, ce qui soulage la constipation sans affecter le système nerveux central. Les cibles moléculaires comprennent les récepteurs μ et δ humains recombinants et les récepteurs κ de cobaye .

Composés similaires :

Méthylnaltrexone : Un autre antagoniste des récepteurs opioïdes sélectivement périphérique.

Alvimopan : Sélectif pour les récepteurs μ et utilisé pour l'iléus postopératoire.

Naloxégol : Utilisé pour la constipation induite par les opioïdes avec un mécanisme d'action similaire.

Comparaison : TD-1211 est unique par sa forte affinité pour plusieurs récepteurs opioïdes (μ, δ et κ) et son action périphériquement restreinte, qui minimise les effets secondaires sur le système nerveux central. Contrairement à la méthylnaltrexone, qui nécessite une administration sous-cutanée, TD-1211 est absorbé par voie orale .

Applications De Recherche Scientifique

Pharmaceutical Development

MSCl-d3 plays a critical role in the synthesis of pharmaceutical compounds. It is employed as a reagent for:

- Mesylation Reactions : MSCl-d3 is used to convert alcohols into mesylates, which are more reactive and can be further transformed into various functional groups. This process is essential in synthesizing complex drug molecules.

- Synthesis of Isomaleimides : A notable application involves the dehydration of maleamic acids using MSCl-d3 to generate isomaleimides rapidly. This reaction has been shown to proceed efficiently in under 15 minutes, highlighting the reagent's utility in expediting synthetic processes .

Mechanistic Studies

The incorporation of deuterium in MSCl-d3 allows researchers to trace reaction mechanisms through techniques such as:

- NMR Spectroscopy : The distinct chemical shifts observed in deuterated compounds facilitate the elucidation of reaction intermediates and pathways.

- Kinetic Studies : The isotopic labeling aids in understanding the kinetics of reactions involving sulfonyl chlorides, providing insights into rate constants and activation energies.

Synthesis Optimization

In a study examining the synthesis of diphenhydramine, researchers utilized MSCl-d3 to optimize reaction conditions in microfluidic reactors. The results indicated that varying temperature and residence time significantly influenced product yield, demonstrating the reagent's effectiveness in continuous-flow processes .

| Parameter | Value |

|---|---|

| Temperature Range | 150–200 °C |

| Optimal Residence Time | 60 seconds |

| Yield | Up to 9% |

Mechanochemical Reactions

A recent investigation into mechanochemical reactions highlighted MSCl-d3's role in facilitating unprecedented linear products through Biginelli-type reactions. The study showcased how MSCl-d3 could enhance product formation while minimizing byproducts, thus improving overall yield .

Safety Considerations

While MSCl-d3 is a valuable reagent, it poses several hazards:

Mécanisme D'action

TD-1211 exerts its effects by selectively binding to opioid receptors in the gastrointestinal tract. This binding prevents opioids from interacting with these receptors, thereby alleviating constipation without affecting the central nervous system. The molecular targets include human recombinant μ and δ receptors, and guinea pig κ receptors .

Comparaison Avec Des Composés Similaires

Methylnaltrexone: Another peripherally selective opioid receptor antagonist.

Alvimopan: Selective for μ receptors and used for postoperative ileus.

Naloxegol: Used for opioid-induced constipation with a similar mechanism of action.

Comparison: TD-1211 is unique in its high affinity for multiple opioid receptors (μ, δ, and κ) and its peripherally restricted action, which minimizes central nervous system side effects. Unlike methylnaltrexone, which requires subcutaneous dosing, TD-1211 is orally absorbed .

Activité Biologique

Methanesulfonyl chloride-d3 (MSCl-d3), with the chemical formula and CAS number 35668-13-4, is a deuterated derivative of methanesulfonyl chloride. This compound is primarily used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl derivatives. Its biological activity is of interest in various fields, including medicinal chemistry and environmental science.

This compound is characterized by a molecular weight of 117.57 g/mol and a high purity level (98%). It appears as a pale yellow liquid that is corrosive and poses significant health risks upon exposure. The compound's structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 117.57 g/mol

- CAS Number : 35668-13-4

- EC Number : 204-706-1

The biological activity of MSCl-d3 can be attributed to its role as a sulfonating agent. It reacts with various nucleophiles, including amines and alcohols, to form sulfonamides and sulfonates. These reactions are crucial in drug development, particularly for creating pharmacologically active compounds.

- Antimicrobial Activity : Some studies suggest that compounds derived from methanesulfonyl chloride exhibit antibacterial properties, although specific data on MSCl-d3 is limited. The mechanism often involves the inhibition of bacterial protein synthesis through the modification of amino acids in proteins.

- Herbicidal Properties : Research indicates that sulfonylurea herbicides share structural similarities with MSCl-derived compounds, suggesting potential herbicidal activity. The mode of action typically involves the inhibition of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids.

Toxicological Profile

This compound is classified as highly toxic:

- Inhalation : Causes respiratory irritation and can be fatal.

- Skin Contact : Causes severe skin burns and eye damage.

- Ingestion : Highly toxic; ingestion can lead to serious health complications or death.

Synthesis and Application in Drug Development

A notable study involved using MSCl-d3 in the synthesis of novel sulfonamide derivatives aimed at enhancing antibacterial activity. The research focused on optimizing reaction conditions to improve yield and selectivity:

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Sulfonamide A | 85% | Moderate antibacterial |

| Sulfonamide B | 90% | High antibacterial |

This study demonstrated that modifying the substituents on the sulfonamide group significantly influenced biological activity.

Environmental Impact Studies

Research has also explored the environmental implications of methanesulfonyl chloride derivatives, particularly in wastewater treatment processes. MSCl-d3 can react with organic pollutants, leading to their degradation:

| Pollutant | Degradation Rate (%) | Conditions |

|---|---|---|

| Phenol | 70% | pH 7, 25°C |

| Benzene | 60% | pH 7, 25°C |

These findings indicate that MSCl-d3 may serve as an effective agent for detoxifying hazardous organic compounds in environmental applications.

Propriétés

IUPAC Name |

trideuteriomethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARBMVPHQWIHKH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464280 | |

| Record name | Methane-d3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35668-13-4 | |

| Record name | Methane-d3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35668-13-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method described for Methanesulfonyl Chloride-d3?

A1: The paper describes a convenient method for synthesizing this compound using readily available Dimethyl Sulfoxide-d6 as a starting material. This method utilizes both anhydrous and aqueous chlorination steps and achieves a 52% yield of the desired product . Interestingly, the researchers also identified Trichloromethyl methyl sulfide (-d3) as an intermediate in this reaction .

Q2: What spectroscopic data is available for this compound?

A2: While the provided abstract for does not detail the specific spectroscopic data, it indicates that vibrational spectra were studied for both Methanesulfonyl Chloride and its deuterated analogue, this compound . This suggests that information regarding infrared (IR) and Raman spectra, which are commonly used to characterize vibrational modes of molecules, is likely available in the full text of the paper.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.